molecular formula C23H24O5 B14971443 3-(3,4-dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B14971443
M. Wt: 380.4 g/mol
InChI Key: ZPKIOQFYBPVHIT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a 3-methylbut-2-en-1-yl ether group. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the Claisen-Schmidt condensation reaction. The starting materials for this synthesis are 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde and a suitable chromen-2-one derivative. The reaction is carried out in an aqueous/ethanolic solution in the presence of potassium hydroxide as a base. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product as a yellow crystalline solid .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-6-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C23H24O5/c1-14(2)10-11-27-17-7-9-19-18(13-17)15(3)22(23(24)28-19)16-6-8-20(25-4)21(12-16)26-5/h6-10,12-13H,11H2,1-5H3

InChI Key

ZPKIOQFYBPVHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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